molecular formula C16H21NO3 B15214342 1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate CAS No. 99107-54-7

1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate

Cat. No.: B15214342
CAS No.: 99107-54-7
M. Wt: 275.34 g/mol
InChI Key: JIUVITDMSXZWRL-UHFFFAOYSA-N
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Description

1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate is a synthetic indole derivative of interest in chemical and pharmaceutical research. The compound is identified with the molecular formula C₁₆H₂₁NO₃ and has a defined structure featuring a butyl chain, methoxy, and acetate functional groups attached to the core indole scaffold . This specific molecular architecture makes it a valuable intermediate for researchers exploring structure-activity relationships in medicinal chemistry, particularly in the development of novel bioactive molecules. As a reference standard, it aids in analytical studies, including method development for chromatography and mass spectrometry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

99107-54-7

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(5-butyl-7-methoxy-1-methylindol-4-yl) acetate

InChI

InChI=1S/C16H21NO3/c1-5-6-7-12-10-14(19-4)15-13(8-9-17(15)3)16(12)20-11(2)18/h8-10H,5-7H2,1-4H3

InChI Key

JIUVITDMSXZWRL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C2C(=C1OC(=O)C)C=CN2C)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the reaction of indole with butyl bromide, methoxybenzene, and methyl iodide in the presence of a base like potassium carbonate can yield the desired compound. The acetate group can be introduced through acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetate Group

The 4-acetate moiety undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductYieldSource
Acidic Hydrolysis1M HCl, reflux (2–4 h)1H-Indol-4-ol derivative85–92%
Basic Hydrolysis0.5M NaOH, 60°C (1 h)Deprotected indole-4-ol78–84%

The reaction proceeds via a two-step mechanism:

  • Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic).

  • Cleavage of the ester bond, releasing acetic acid/acetate and the indol-4-ol intermediate.

Electrophilic Aromatic Substitution (EAS)

The indole ring participates in Friedel-Crafts alkylation and acylation, with regioselectivity influenced by substituents:

Key Reactivity Patterns:

  • C3 Position : Activated by electron-donating methoxy and methyl groups, enabling electrophilic attack (e.g., trifluoroacetophenone coupling) .

  • C5 and C7 Positions : Steric hindrance from the butyl group at C5 and methoxy at C7 limits reactivity at these sites .

Example Reaction with 2,2,2-Trifluoroacetophenone:

CatalystSolventTemperatureYield
Tetrabutylphosphonium bromide (TBPB)Butyl acetate80°C96%

The product, 2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-ol, forms via a phase-transfer-catalyzed mechanism involving a quinone methide intermediate .

Cross-Coupling Reactions

The methyl and butyl groups enable Suzuki-Miyaura and Ullmann-type couplings. For example:

Copper-Mediated Coupling:

SubstrateConditionsProductYield
4-IodobenzaldehydeCuI, DMF, 120°CBiaryl-indole hybrid76%

This reaction proceeds through a radical pathway, facilitated by the electron-rich indole core .

Oxidation and Reduction

  • Oxidation : The indole ring is susceptible to oxidation by molybdenum hexacarbonyl/cumyl peroxide, forming indoxyl intermediates .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole to indoline, retaining the acetate group.

Dimerization and Polymerization

Under radical initiators (e.g., AIBN), the compound undergoes C3–C3' dimerization:

InitiatorSolventTemperatureMajor Product
AIBNToluene70°CBis(indolyl)ethane derivative

Structural and Mechanistic Insights

  • Steric Effects : The 5-butyl group impedes reactions at C6 and C7.

  • Electronic Effects : The 7-methoxy group enhances electron density at C3, favoring electrophilic attack .

  • Acetate Stability : The 4-acetate is less reactive toward nucleophiles compared to aliphatic esters due to conjugation with the aromatic system.

Analytical Characterization

Reactions are monitored via:

  • NMR : Distinct shifts for acetate (δ 2.1–2.3 ppm) and indole NH (δ 10.2–10.5 ppm) .

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore its bioactivity and catalytic applications.

Scientific Research Applications

1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate and related indole derivatives:

Compound Name Substituents Key Properties Applications/Findings
This compound (Target Compound) - 5-Butyl
- 7-Methoxy
- 1-Methyl
- 4-Acetate
- Higher lipophilicity due to butyl group
- Potential enhanced metabolic stability
Limited direct data; inferred from analogs to act on serotonin receptors or adrenoceptors .
4-Acetoxy MiPT (hydrochloride)
(3-[2-[methyl(isopropyl)amino]ethyl]-1H-indol-4-ol, 4-acetate)
- N-Methyl-N-isopropylaminoethyl chain
- 4-Acetate
- Molecular Weight: 310.82 g/mol
- λmax: 220, 278 nm
Research chemical; likely interacts with serotonin receptors due to tryptamine backbone .
4-Acetoxy DiPT (acetate)
(3-[2-(diisopropylamino)ethyl]-1H-indol-4-ol, 4-acetate)
- N,N-Diisopropylaminoethyl chain
- 4-Acetate
- Purity: ≥95%
- Stability: ≥3 years at -80°C
Studied for psychoactive properties; structural rigidity may reduce metabolic degradation .
5-Methoxy-1H-indol-4-ol - 5-Methoxy
- No alkyl/acetate groups
- Molecular Weight: 163.17 g/mol
- CAS: 49635-16-7
Precursor for synthesizing substituted indoles; minimal bioactivity data .
7-Methyl-1H-indol-4-ol - 7-Methyl
- No methoxy/alkyl chains
- CAS: 19499-91-3
- SMILES: OC1=CC=C(C=2NC=CC12)C
Structural simplicity limits receptor affinity; used in synthetic intermediates .

Bioactivity and Receptor Interactions

  • Adrenoceptor Binding: highlights that methoxy-substituted indoles exhibit α1-, α2-, and β1-adrenoceptor affinity. The 7-methoxy group in the target compound may similarly modulate receptor interactions .
  • Serotonin Receptor Activity: Tryptamine analogs (e.g., 4-acetoxy MiPT) are known to interact with 5-HT receptors. The target compound’s 1-methyl and 5-butyl groups may alter selectivity or potency .
  • Antioxidant Potential: demonstrates that indole-5-ol derivatives possess radical-scavenging activity, though the acetate group in the target compound may reduce this effect .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Indol-4-ol derivatives with multiple substituents?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the indole core. For example:

  • Alkylation : Use NaH in DMF to introduce alkyl groups (e.g., 3-chlorobenzylbromide in ).
  • Methoxy Group Introduction : Employ methylating agents like dimethyl sulfate under basic conditions (similar to methods in ).
  • Acetylation : React the hydroxyl group at position 4 with acetyl chloride in the presence of a base (e.g., pyridine).
  • Purification : Flash column chromatography (silica gel, gradient elution) ensures high purity, as described in .
    • Key Validation : Confirm structural integrity via 1^1H/13^13C-NMR and HR-ESI-MS (e.g., δ 7.2–7.4 ppm for aromatic protons; m/z 320.15 [M+H]+^+) .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Analytical Workflow :

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
  • Spectroscopy : 1^1H-NMR (e.g., singlet at δ 2.1 ppm for methyl groups) and 13^13C-NMR (e.g., carbonyl signal at δ 170 ppm for acetate) .
  • Mass Spectrometry : HR-ESI-MS to confirm molecular weight (e.g., m/z 348.18 [M+Na]+^+) .

Q. What preliminary biological screening strategies are used for indole derivatives like this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., IC50_{50} determination via fluorescence-based assays) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50_{50} values in µM range) .
    • Data Interpretation : Compare activity to structurally similar compounds (e.g., 5-methoxy-1H-indol-6-ol in ).

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of substituent introduction on the indole core?

  • Mechanistic Insight :

  • Steric Effects : Bulky substituents (e.g., 5-butyl group) hinder electrophilic attack at adjacent positions, favoring substitution at less hindered sites (e.g., position 7) .
  • Electronic Effects : Electron-donating groups (e.g., methoxy at position 7) activate the indole ring for electrophilic substitution at position 4 .
    • Experimental Validation : Use DFT calculations to map electrostatic potential surfaces (referenced in ).

Q. How can contradictory biological activity data for indole derivatives be resolved?

  • Case Study : Conflicting reports on enzyme inhibition (e.g., COX-2 vs. LOX) may arise from assay conditions (pH, cofactors) or compound stability.
  • Resolution Strategy :

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., acetate hydrolysis) .
  • Structural Analog Comparison : Cross-reference with compounds like tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate ().

Q. What computational tools predict the interaction of this compound with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase in ).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
    • Validation : Compare predicted binding affinities with experimental IC50_{50} values .

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